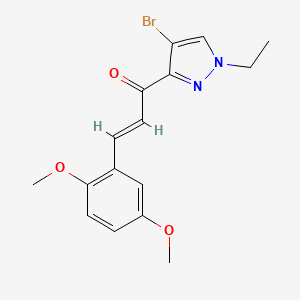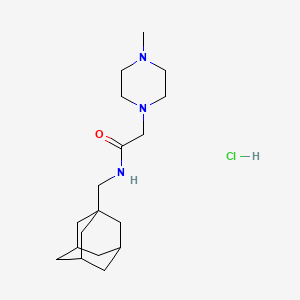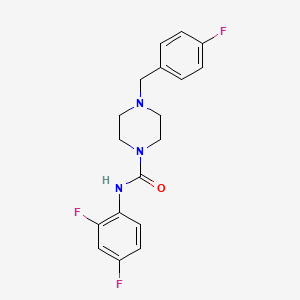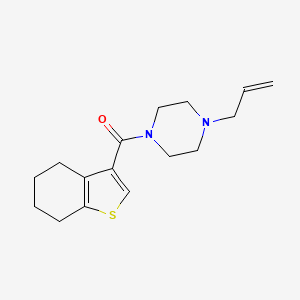
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one, commonly known as BRD-K68174579, is a chemical compound that belongs to the class of pyrazoles. It is a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. Due to its inhibitory activity, BRD-K68174579 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
作用機序
BRD-K68174579 is a potent and selective inhibitor of GSK-3β, which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis. GSK-3β is a serine/threonine kinase that phosphorylates a wide range of substrates, including beta-catenin, tau protein, and insulin receptor substrate 1 (IRS-1). Inhibition of GSK-3β by BRD-K68174579 leads to the accumulation of beta-catenin, which promotes cell differentiation and proliferation, and the dephosphorylation of tau protein, which reduces the formation of neurofibrillary tangles in Alzheimer's disease. In addition, inhibition of GSK-3β by BRD-K68174579 improves insulin sensitivity and glucose metabolism in diabetes.
Biochemical and Physiological Effects:
BRD-K68174579 has been shown to have various biochemical and physiological effects, depending on the disease context. In cancer, BRD-K68174579 has been shown to suppress the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, BRD-K68174579 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function by reducing neuroinflammation and oxidative stress. In diabetes, BRD-K68174579 has been shown to improve glucose tolerance and insulin sensitivity by promoting glucose uptake and reducing gluconeogenesis.
実験室実験の利点と制限
BRD-K68174579 has several advantages for lab experiments, including its high potency and selectivity for GSK-3β, which allows for precise modulation of GSK-3β activity. In addition, BRD-K68174579 has been extensively studied in various disease models, which provides a wealth of knowledge on its mechanism of action and potential therapeutic applications. However, there are also some limitations to using BRD-K68174579 in lab experiments, including its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing.
将来の方向性
There are several future directions for research on BRD-K68174579, including:
1. Identification of novel GSK-3β substrates and pathways that are regulated by BRD-K68174579.
2. Development of more potent and selective GSK-3β inhibitors based on the structure of BRD-K68174579.
3. Investigation of the potential therapeutic applications of BRD-K68174579 in other diseases, such as inflammatory disorders and cardiovascular diseases.
4. Evaluation of the safety and efficacy of BRD-K68174579 in clinical trials for various diseases.
合成法
The synthesis of BRD-K68174579 involves a multi-step process, starting from the commercially available 2,5-dimethoxybenzaldehyde. The first step involves the condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with 4-bromo-3-hydrazinyl-1-ethyl-1H-pyrazole in the presence of acetic acid to yield the desired pyrazole derivative, which is further purified by column chromatography.
科学的研究の応用
BRD-K68174579 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer, GSK-3β has been implicated in the regulation of various signaling pathways that contribute to the development and progression of cancer. Therefore, inhibition of GSK-3β by BRD-K68174579 has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo. In Alzheimer's disease, GSK-3β has been shown to play a crucial role in the pathogenesis of the disease by promoting the accumulation of beta-amyloid plaques and neurofibrillary tangles. Therefore, inhibition of GSK-3β by BRD-K68174579 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models of Alzheimer's disease. In diabetes, GSK-3β has been shown to play a crucial role in the regulation of glucose metabolism. Therefore, inhibition of GSK-3β by BRD-K68174579 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
(E)-1-(4-bromo-1-ethylpyrazol-3-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-4-19-10-13(17)16(18-19)14(20)7-5-11-9-12(21-2)6-8-15(11)22-3/h5-10H,4H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIBTDXJIGAHAQ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-methyl-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5484991.png)
![4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B5484999.png)
![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5485000.png)
![3-{2-[2-(4-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5485013.png)

![5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5485031.png)
![N-(2-methoxyethyl)-1'-[(5-methylisoxazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485035.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5485048.png)
![N'-[(4-bromophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5485056.png)
![3-methoxy-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5485061.png)


![1-(4-biphenylyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5485079.png)